4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
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Overview
Description
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dimethoxyphenyl group and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable precursor, such as 2,5-dimethoxybenzene.
Attachment of the Furan-2-yl Group: The furan-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan-2-boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure with a thiophene ring instead of a furan ring.
4-(2,5-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a pyridine ring instead of a furan ring.
4-(2,5-Dimethoxyphenyl)-6-(benzofuran-2-yl)pyrimidin-2-amine: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both the 2,5-dimethoxyphenyl and furan-2-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYDQWXWNYEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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